molecular formula C14H10F2O3 B6402429 6-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1262007-87-3

6-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402429
CAS No.: 1262007-87-3
M. Wt: 264.22 g/mol
InChI Key: YKBBNPXXNTUTAF-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-fluoro-6-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-8-5-6-9(12(16)7-8)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBBNPXXNTUTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690106
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-87-3
Record name 2',3-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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